

# Introduction: A Versatile Intermediate in Modern Synthesis

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## Compound of Interest

Compound Name: *Benzo[1,3]dioxol-5-yl-acetyl chloride*

Cat. No.: *B1270855*

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Benzodioxol-5-yl-acetyl chloride, registered under CAS number 6845-81-4, is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.<sup>[1][2]</sup> Also known by its synonym, 3,4-Methylenedioxyphenylacetyl chloride, this compound incorporates the 1,3-benzodioxole moiety, a structural motif present in numerous natural products and pharmacologically active compounds.<sup>[3][4]</sup> Its significance lies in the potent electrophilicity of the acyl chloride group, which allows for facile construction of carbon-heteroatom bonds, primarily in the formation of amides and esters. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles and applications.

## Physicochemical and Structural Properties

Understanding the fundamental properties of Benzodioxol-5-yl-acetyl chloride is crucial for its effective use in synthesis. The compound is a derivative of 3,4-(Methylenedioxy)phenylacetic acid, featuring a reactive acid chloride functional group.<sup>[1]</sup> While some sources report a high melting point, this is likely erroneous and refers to the parent carboxylic acid; vendor and safety data consistently describe the compound as a liquid at room temperature.<sup>[4][5]</sup>

Table 1: Physicochemical Properties of Benzodioxol-5-yl-acetyl chloride

Property	Value	Reference(s)
CAS Number	6845-81-4	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <sub>3</sub>	[1]
Molecular Weight	198.60 g/mol	[1]
IUPAC Name	2-(1,3-benzodioxol-5-yl)acetyl chloride	[1]
Appearance	Very dark red/brown liquid	[4]
Boiling Point	101-102 °C @ 1 mmHg	[3]
Density	~1.399 g/cm <sup>3</sup> (Predicted)	[5]

| Purity | Typically ≥95-97% |[3][4] |

The core structure, featuring the 1,3-benzodioxole ring system, is foundational to many biologically active molecules.[6]

Caption: 2D structure of Benzodioxol-5-yl-acetyl chloride.[1]

## Synthesis: From Carboxylic Acid to Reactive Acyl Chloride

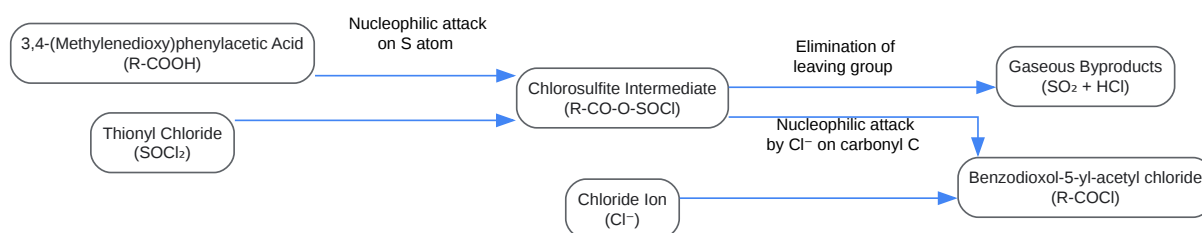
The most direct and common synthesis of Benzodioxol-5-yl-acetyl chloride involves the chlorination of its parent carboxylic acid, 3,4-(Methylenedioxy)phenylacetic acid (also known as homopiperonylic acid).[7][8] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride.[7][9]

## Mechanistic Rationale: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and efficient nucleophilic acyl substitution reaction. The causality behind this process involves transforming the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group.[10]

The mechanism proceeds as follows:

- **Nucleophilic Attack:** The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.<sup>[9][11]</sup>
- **Intermediate Formation:** This forms a chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.<sup>[10][12]</sup>
- **Nucleophilic Substitution:** A chloride ion ( $\text{Cl}^-$ ), generated in the process, acts as a nucleophile and attacks the carbonyl carbon.<sup>[12]</sup>
- **Product Formation:** The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving groups, sulfur dioxide ( $\text{SO}_2$ ) gas and a chloride ion, which subsequently abstracts the proton to form HCl gas.<sup>[11][12]</sup>



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Caption: Simplified workflow for the synthesis of an acyl chloride from a carboxylic acid.

## Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

- 3,4-(Methylenedioxy)phenylacetic acid (1.0 eq)
- Thionyl chloride (SOCl<sub>2</sub>) (1.5 - 2.0 eq)

- Anhydrous dichloromethane (DCM) or toluene as solvent
- A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but accelerates the reaction)

#### Procedure:

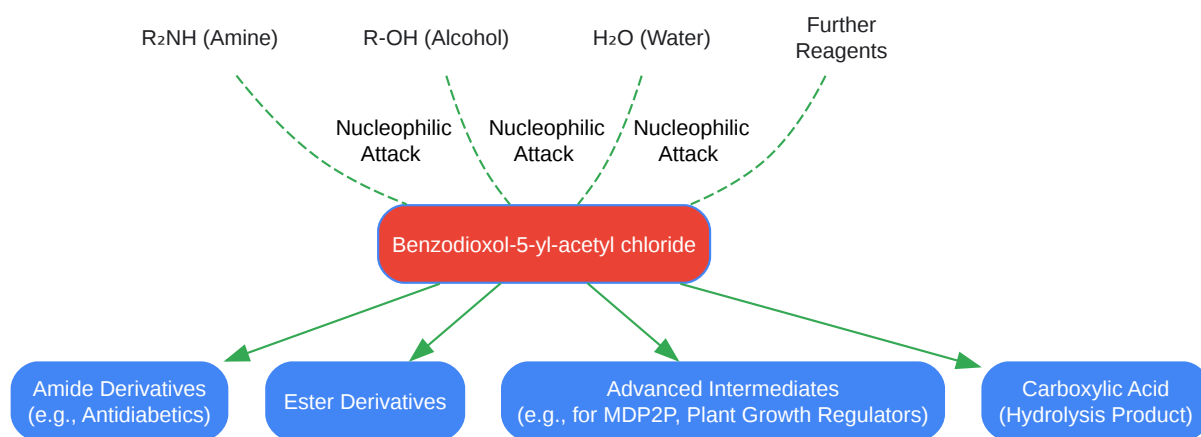
- **Setup:** Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing sodium hydroxide solution to neutralize the HCl and SO<sub>2</sub> gases produced). Ensure all glassware is oven-dried to remove moisture.
- **Reagent Addition:** Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 3,4-(Methylenedioxy)phenylacetic acid and the anhydrous solvent.
- **Initiation:** Begin stirring and add a catalytic amount of DMF (1-2 drops).
- **Chlorination:** Add thionyl chloride dropwise to the stirred suspension at room temperature. The addition may be exothermic.
- **Reaction:** After the addition is complete, gently heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
- **Work-up:** Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the crude product is moisture-sensitive.
- **Purification:** The resulting crude Benzodioxol-5-yl-acetyl chloride can often be used directly for subsequent steps. For higher purity, vacuum distillation is the preferred method.[3]

## Reactivity and Applications in Drug Development

The utility of Benzodioxol-5-yl-acetyl chloride stems from its high reactivity as an acylating agent.[12] It is a versatile electrophile that readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles. This reactivity makes it a valuable building block for introducing the benzodioxole scaffold into larger molecules.

#### Key Applications:

- **Amide Synthesis:** It reacts readily with primary and secondary amines to form corresponding amides. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key feature of many pharmaceutical agents. For instance, benzodioxole-containing amides have been synthesized and investigated for their potential as antidiabetic agents.[13]
- **Ester Synthesis:** Reaction with alcohols yields esters, another important functional group in drug molecules.
- **Precursor for Advanced Intermediates:** It serves as a precursor for more complex structures. For example, it is used in the synthesis of N-(benzo[d][9][12]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives, which have been identified as potent auxin receptor agonists with root-promoting activity.[14] It is also a documented precursor in certain synthetic routes to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a regulated substance.[15][16]
- **Pharmaceutical Scaffolding:** The 1,3-benzodioxole ring is a key component in various approved drugs, such as Tadalafil, used to treat erectile dysfunction.[17] The synthesis of such complex molecules often involves intermediates derived from benzodioxole precursors.



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Caption: Key synthetic transformations of Benzodioxol-5-yl-acetyl chloride.

## Analytical Characterization

Confirming the identity and purity of Benzodioxol-5-yl-acetyl chloride is essential for its use in regulated drug development environments. Standard spectroscopic methods are employed for this purpose.

Table 2: Representative Spectroscopic Data

Technique	Expected Observations
$^1\text{H}$ NMR	$\sim 6.7\text{--}6.9$ ppm (m, 3H): <b>Aromatic protons of the benzodioxole ring (often a complex ABX system).</b> <a href="#">[18]</a> <a href="#">[19]</a> $\sim 5.9\text{--}6.0$ ppm (s, 2H): <b>Methylene protons of the dioxole ring (-O-CH<sub>2</sub>-O-).</b> <a href="#">[13]</a> $\sim 3.9\text{--}4.2$ ppm (s, 2H): <b>Methylene protons alpha to the carbonyl group (-CH<sub>2</sub>-COCl). The exact shift can vary.</b>
$^{13}\text{C}$ NMR	$\sim 172$ ppm: Carbonyl carbon (C=O) of the acyl chloride. $\sim 148$ , $\sim 147$ , $\sim 128$ ppm: Aromatic carbons. $\sim 101$ ppm: Methylene carbon of the dioxole ring (-O-CH <sub>2</sub> -O-). <a href="#">[13]</a> $\sim 50$ ppm: Methylene carbon alpha to the carbonyl group (-CH <sub>2</sub> -COCl).

| IR (Infrared) |  $\sim 1800$   $\text{cm}^{-1}$ : Strong, characteristic C=O stretch for an acyl chloride. This is a key diagnostic peak. $\sim 3000\text{--}3100$   $\text{cm}^{-1}$ : Aromatic C-H stretching. $\sim 1600$ ,  $\sim 1500$   $\text{cm}^{-1}$ : Aromatic C=C stretching. $\sim 1250$ ,  $\sim 1040$   $\text{cm}^{-1}$ : C-O stretching of the dioxole ring. |

Note: Specific chemical shifts (ppm) and wavenumbers ( $\text{cm}^{-1}$ ) can vary slightly based on the solvent and instrument used.

## Safety, Handling, and Storage

Acyl chlorides as a class are hazardous chemicals that require strict handling protocols.[\[7\]](#) They are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[\[20\]](#)[\[21\]](#)

- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles and a face shield, and a flame-resistant lab coat.[\[22\]](#)[\[23\]](#)
- Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[\[20\]](#) Use spark-proof tools and ground all equipment to prevent static discharge.[\[23\]](#) Avoid inhalation of vapors and any contact with skin or eyes.[\[21\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[\[22\]](#) Keep away from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[\[22\]](#)
- Spill & First Aid: In case of a spill, evacuate the area and absorb with an inert, dry material like sand or vermiculite. Do not use water.[\[21\]](#) In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[\[20\]](#) If inhaled, move to fresh air and seek medical attention.[\[21\]](#)

## Conclusion

Benzodioxol-5-yl-acetyl chloride (CAS 6845-81-4) is a powerful and versatile chemical intermediate. Its high reactivity, governed by the acyl chloride functional group, makes it an indispensable tool for introducing the pharmacologically significant 1,3-benzodioxole moiety into target molecules. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the creation of novel chemical entities.

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